Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)

(3Z)-3-{4-(Dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one is a synthetic indole-derived compound characterized by its conjugated π-electron system, which imparts notable photophysical properties. The presence of a dimethylamino donor group enhances its electron-donating capability, making it useful in optoelectronic applications such as organic semiconductors or fluorescent probes. Its rigid molecular structure contributes to stability under varying conditions, while the keto group offers potential for further functionalization. This compound is of interest in materials science and medicinal chemistry due to its tunable electronic properties and potential as a scaffold for bioactive molecules. Its synthesis typically involves condensation reactions, yielding high purity for research and industrial applications.
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one structure
90828-16-3 structure
Product name:(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
CAS No:90828-16-3
MF:C17H16N2O
Molecular Weight:264.321743965149
MDL:MFCD00224096
CID:1959890
PubChem ID:6450842

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

    • 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-
    • (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)
    • 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)
    • (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one
    • cis-SU 4312
    • (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
    • MDL: MFCD00224096
    • インチ: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
    • InChIKey: UAKWLVYMKBWHMX-PTNGSMBKSA-N
    • SMILES: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5676-25mg
(Z)-SU4312
90828-16-3 99.84%
25mg
¥ 7898 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5676-25 mg
(Z)-SU4312
90828-16-3 99.84%
25mg
¥7898.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5676-10 mg
(Z)-SU4312
90828-16-3 99.84%
10mg
¥4388.00 2022-04-26
Enamine
EN300-21037516-0.05g
(3Z)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one
90828-16-3
0.05g
$636.0 2023-09-16
1PlusChem
1P01KZ5V-2mg
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
90828-16-3 99%
2mg
$296.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5676-100mg
(Z)-SU4312
90828-16-3 99.84%
100mg
¥ 17219 2023-09-08
1PlusChem
1P01KZ5V-1mg
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
90828-16-3 99%
1mg
$205.00 2024-04-20
Aaron
AR01KZE7-10mg
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
90828-16-3 95%
10mg
$629.00 2025-02-11
Aaron
AR01KZE7-2mg
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
90828-16-3 99%
2mg
$471.00 2024-07-18
Aaron
AR01KZE7-5mg
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
90828-16-3 95%
5mg
$427.00 2025-02-11

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Ethanol ;  3 - 5 h, 90 °C
Reference
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases
Sun, Li; Tran, Ngoc; Tang, Flora; App, Harald; Hirth, Peter; et al, Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Ethanol ;  16 h, rt → reflux
Reference
Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding Assay
Orwig, Susan D.; Chi, Pamela V.; Du, Yuhong; Hill, Shannon E.; Cavitt, Marchello A.; et al, ACS Chemical Biology, 2014, 9(2), 517-525

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, reflux
1.2 Solvents: Water ;  rt
Reference
Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils
Chu, Wenhua; Zhou, Dong; Gaba, Vrinda; Liu, Jialu; Li, Shihong; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6002-6017

Synthetic Circuit 4

Reaction Conditions
Reference
Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors
Nagarsenkar, Atulya; Prajapti, Santosh Kumar; Guggilapu, Sravanthi Devi; Birineni, Swetha; Sravanti Kotapalli, Sudha; et al, MedChemComm, 2016, 7(4), 646-653

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  2 h, 0 °C; 10 - 12 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinase
Suthar, Sharad Kumar; Bansal, Sumit; Narkhede, Niteen; Guleria, Manju; Alex, Angel Treasa; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Ethanol ;  4 h, reflux
Reference
3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis
Luczywo, Ayelen; Gonzalez, Lucia G.; Aguiar, Anna C. C.; Oliveira de Souza, Juliana; Souza, Guilherme E.; et al, Natural Product Research, 2022, 36(15), 3887-3893

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Methanol ;  3.5 h, reflux
Reference
Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell death
Furuta, Kyoji; Mizuno, Yosuke; Maeda, Masahide; Koyama, Hiroko; Hirata, Yoko, Chemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Ethanol ;  3 h, 80 °C
Reference
Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors
Hendrikse, Erica R. ; Liew, Lydia P.; Bower, Rebekah L.; Bonnet, Muriel; Jamaluddin, Muhammad A.; et al, ACS Pharmacology & Translational Science, 2020, 3(2), 305-320

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Ethanol ;  3 - 5 h, 90 °C
Reference
Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies
Olgen, Sureyya; Akaho, Eiichi; Nebioglu, Dogu, Farmaco, 2005, 60(6-7), 497-506

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Ethanol ;  14 - 18 h, 90 °C
Reference
Highly Efficient Oxindole-Based Molecular Photoswitches
Doellerer, Daniel ; Pooler, Daisy R. S. ; Guinart, Ainoa ; Crespi, Stefano ; Feringa, Ben L., Chemistry - A European Journal, 2023, 29(55),

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 関連文献

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-oneに関する追加情報

Compound Introduction: (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one (CAS No. 90828-16-3)

The compound (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one, identified by its CAS number 90828-16-3, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a fused indole ring system with an N-substituted benzylidene moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of a dimethylamino group at the para position of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for further derivatization and functionalization.

In recent years, the exploration of indole derivatives has seen remarkable advancements, particularly in their application as pharmacophores in drug discovery. The structural motif of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one aligns well with this trend, as it combines the aromatic stability of the indole core with the reactivity of the benzylidene group. This dual functionality has been exploited in various synthetic strategies to develop novel compounds with enhanced binding affinity and selectivity towards biological targets.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The benzylidene group can undergo a variety of reactions, including condensation reactions with aldehydes and ketones, which are pivotal in forming biaryl structures. Such transformations are crucial in medicinal chemistry for generating molecules with improved pharmacokinetic profiles and reduced toxicity. Furthermore, the N-substituted indole system can be further modified through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, offering a broad palette of structural diversity.

The pharmacological relevance of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one has been explored in several preclinical studies. Its structural similarity to known bioactive compounds suggests that it may exhibit properties such as anti-inflammatory, antimicrobial, or even anticancer effects. The dimethylamino group, in particular, is known to enhance solubility and metabolic stability, which are critical factors for drug efficacy. Recent research has also highlighted its potential in modulating enzyme activity and receptor binding interactions, making it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Starting from commercially available precursors such as 4-formylaniline and indole derivatives, the compound can be synthesized through a series of well-established reactions including condensation, cyclization, and functional group interconversion. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the biaryl core while maintaining high regioselectivity and yield.

In the context of drug development, computational modeling and molecular docking studies have played a pivotal role in understanding the binding interactions of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one with biological targets. These studies have provided valuable insights into its potential mechanism of action and have guided the design of more potent derivatives. The integration of experimental data with computational predictions has become an indispensable tool in modern medicinal chemistry, enabling researchers to accelerate the discovery process.

The versatility of this compound also extends to its application in material science and agrochemicals. The indole scaffold is known for its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. This property makes it an excellent candidate for designing novel materials with specific functional properties. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of agrochemicals that exhibit enhanced efficacy against pests while maintaining environmental safety.

As research continues to evolve, new synthetic routes and applications for (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one are likely to emerge. The growing emphasis on green chemistry principles also suggests that future synthetic strategies will focus on improving atom economy and reducing waste generation. This aligns well with the broader goals of sustainable pharmaceutical development.

In conclusion, the compound (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one (CAS No. 90828-16-3) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its potential as a pharmacophore in drug discovery combined with its utility in synthetic chemistry makes it a valuable asset for researchers across multiple disciplines. As our understanding of molecular interactions continues to deepen, compounds like this will undoubtedly play a crucial role in shaping the future landscape of chemical biology.

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Amadis Chemical Company Limited
(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
A1241354
Purity:99%
はかる:1g
Price ($):249